N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a quinoline moiety, a thiophene ring, and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling with the pyrazole core. Common reagents used in these reactions include halogenated quinolines, thiophene derivatives, and pyrazole carboxylic acids. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or thiophene sulfoxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinolines or thiophenes with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, thiophene sulfoxides, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The thiophene ring can interact with proteins, modulating their activity. The pyrazole core can inhibit enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(2-(quinolin-8-yloxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(2-(quinolin-8-yloxy)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to the combination of its quinoline, thiophene, and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16N4O2S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16N4O2S/c24-19(15-12-14(22-23-15)17-7-3-11-26-17)21-9-10-25-16-6-1-4-13-5-2-8-20-18(13)16/h1-8,11-12H,9-10H2,(H,21,24)(H,22,23) |
InChI Key |
QZXAQWMFRKSKAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=NNC(=C3)C4=CC=CS4)N=CC=C2 |
Origin of Product |
United States |
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